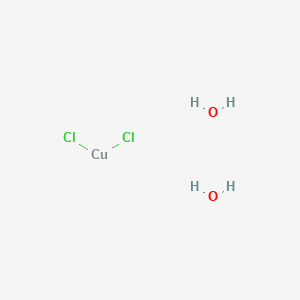
Coppertrace
Vue d'ensemble
Description
Coppertrace is a powerful and versatile tool for scientists studying biochemical and physiological processes in the laboratory. It is an advanced form of trace element analysis that uses copper as a marker to measure the amount of trace elements present in a sample. Copper is used because it is relatively inert and non-toxic, making it a safe and reliable indicator for biochemical and physiological research. This compound offers a variety of advantages to scientists, including its accuracy, sensitivity, and cost-effectiveness.
Applications De Recherche Scientifique
1. Role in Neurological Disorders and Protein Precipitation
Copper's involvement in neurological disorders such as Menkes disease and Wilson's disease is well-documented. Research has also shown that copper may play a role in Alzheimer's, angiogenesis, and prion diseases. A study examining the role of copper and zinc in protein deposits found that bovine serum albumin (BSA) forms precipitates with copper(II) and zinc(II) atoms, which can be reversed using chelating agents (Lee et al., 2007).
2. Hydrometallurgical Processes in Copper Industry
Copper isotopes like 64Cu have been used as radiotracers in studying the leaching process of copper from flotation tailings, replacing traditional steps of metal quantitative analysis. This has applications in optimizing copper recovery in industrial processes (Rogowski et al., 2018).
3. Speciation of Iron and Copper in Seawater
Competitive ligand exchange-adsorptive cathodic stripping voltammetry (CLE-ACSV) techniques are used to study the speciation of iron and copper in seawater, crucial for understanding marine biogeochemistry and trace metal cycling (Buck et al., 2012).
4. Archaeological Research
Copper alloy compositions have been analyzed to link archaeological objects with distinct metal sources. This research integrates scientific datasets with process-metallurgy and archaeological context, offering insights into the historical use and sourcing of copper (Bray et al., 2015).
5. Copper in Biochemistry and Medicine
Copper-containing proteins are being investigated for various properties and applications, ranging from metal metabolism in organisms to the transportation and regulation of minerals and nutrients (Valentine & Gralla, 2002).
6. High Performance Computing in Scientific Research
The Copper framework, a high-performance computing tool, is used in scientific experiments across various fields including agriculture, oil and gas, and bioinformatics, to explore search spaces in parametric applications (Gauch et al., 2018).
7. Environmental Applications
Copper is used in environmental matrices for vapor generation, phase separation, and atomization, aiding in the analytical determination of copper in various environmental samples (Sturgeon et al., 1996).
8. Wastewater Treatment
Advanced wastewater treatment techniques like adsorption, membrane filtration, and electrodialysis have been reviewed for their efficiency in removing copper from industrial wastewater, which is crucial for environmental protection (Alsaydeh et al., 2017).
Mécanisme D'action
- Excess copper ions can generate free radicals and increase oxidative stress. Therefore, tight control of copper metabolism is crucial for homeostasis .
- Copper ions participate in various proteins, including superoxide dismutase, cytochrome c oxidase, and mitogen-activated protein kinase .
- Dysregulation of copper metabolism can lead to diseases like Menkes disease, Wilson disease, and neurodegenerative conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
The future of copper traces lies in mastering the art of copper trace design to enhance the overall performance and reliability of PCBs . This includes determining the appropriate trace width and spacing, maintaining signal integrity, mitigating signal reflections, crosstalk, and EMI, and managing thermal issues .
Analyse Biochimique
Biochemical Properties
Coppertrace plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense, respectively . The interaction between this compound and these enzymes involves the reversible oxidation and reduction of copper ions, facilitating electron transfer and catalytic activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of transcription factors and signaling molecules, thereby modulating gene expression . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cell damage or apoptosis if not properly regulated . This compound also plays a role in cellular metabolism by participating in the electron transport chain and other metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . It also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions by acting as a cofactor for essential enzymes . At high doses, it can be toxic, leading to oxidative stress, cellular damage, and even death . Studies have shown that there is a threshold beyond which the adverse effects of this compound become significant, highlighting the importance of dosage regulation in its use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy production and antioxidant defense. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in the electron transport chain and the detoxification of reactive oxygen species, respectively . This compound also affects metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The copper transporter 1 (Ctr1) is responsible for the uptake of this compound into cells . Once inside the cell, this compound can be sequestered by metallothioneins or transported to various cellular compartments by chaperone proteins such as Atox1 and CCS . These transport mechanisms ensure the proper distribution and localization of this compound, preventing its accumulation to toxic levels.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, cytosol, and Golgi apparatus . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound is targeted to the mitochondria by the chaperone protein Cox17, where it participates in the electron transport chain . The proper localization of this compound is crucial for its function and prevents potential toxicity due to mislocalization.
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of Coppertrace can be achieved through a multistep process involving the reaction of multiple starting materials. The key steps involved in the synthesis of Coppertrace include the formation of the copper complex, followed by the addition of a trace amount of a ligand to form the final product.", "Starting Materials": [ "Copper(II) chloride", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetone", "Methanol", "Ligand (to be determined)" ], "Reaction": [ "Step 1: Dissolve Copper(II) chloride in a mixture of acetone and methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to around 8-9.", "Step 4: Add hydrochloric acid dropwise to the solution until the pH reaches around 5-6.", "Step 5: Add a trace amount of the ligand to the solution and stir for several hours at room temperature.", "Step 6: Purify the product by filtration and recrystallization." ] } | |
Numéro CAS |
10125-13-0 |
Formule moléculaire |
Cl2Cu CuCl2 |
Poids moléculaire |
134.45 g/mol |
Nom IUPAC |
dichlorocopper |
InChI |
InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |
Clé InChI |
ORTQZVOHEJQUHG-UHFFFAOYSA-L |
SMILES |
O.O.Cl[Cu]Cl |
SMILES canonique |
Cl[Cu]Cl |
Densité |
2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |
Autres numéros CAS |
10125-13-0 |
Description physique |
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Numéros CAS associés |
10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



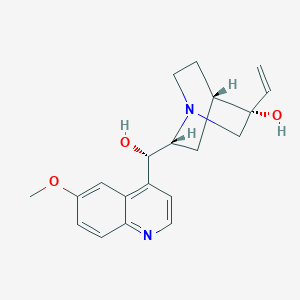
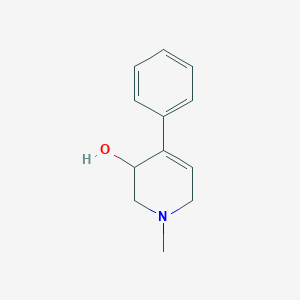
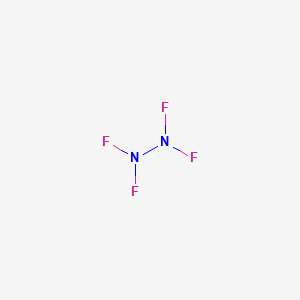
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
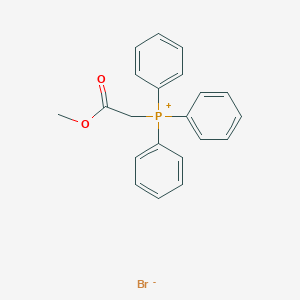



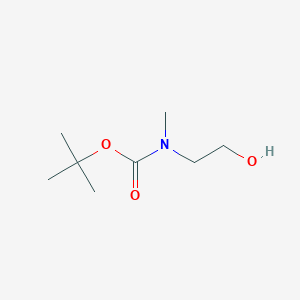


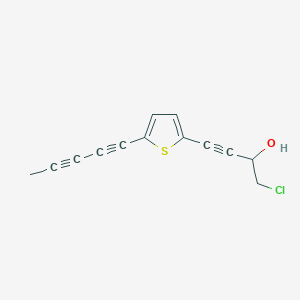
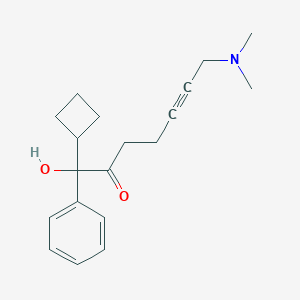
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)